molecular formula C43H46N8O6 B1581365 Momany peptide CAS No. 76338-79-9

Momany peptide

Cat. No.: B1581365
CAS No.: 76338-79-9
M. Wt: 770.9 g/mol
InChI Key: JFMKMZZAVDKJAH-QFGZHHBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Momany peptide” is a complex organic molecule that features multiple amino and oxo groups, as well as aromatic rings. This compound is likely to be of interest in fields such as medicinal chemistry, biochemistry, and organic synthesis due to its intricate structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the use of chiral catalysts to ensure the correct stereochemistry. Common reagents might include amino acids, coupling agents like carbodiimides, and protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, possibly using solid-phase peptide synthesis (SPPS) for efficiency and purity. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to quinone formation.

    Reduction: Reduction reactions could target the oxo groups, converting them to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions might occur at the amino groups or aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have a wide range of applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying protein interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as acting as a drug candidate for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating specific pathways. The presence of multiple amino and oxo groups suggests it could form hydrogen bonds or other interactions with its target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: A simpler analog with fewer functional groups.

    (2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide: A similar compound with slight variations in the amino acid sequence.

Uniqueness

The uniqueness of the compound lies in its specific sequence of amino acids and the presence of multiple functional groups, which could confer unique biological activity or chemical reactivity compared to simpler analogs.

Properties

CAS No.

76338-79-9

Molecular Formula

C43H46N8O6

Molecular Weight

770.9 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C43H46N8O6/c1-25(48-42(56)37(21-28-23-46-34-13-7-5-11-31(28)34)51-41(55)33(44)19-27-15-17-30(52)18-16-27)40(54)50-38(22-29-24-47-35-14-8-6-12-32(29)35)43(57)49-36(39(45)53)20-26-9-3-2-4-10-26/h2-18,23-25,33,36-38,46-47,52H,19-22,44H2,1H3,(H2,45,53)(H,48,56)(H,49,57)(H,50,54)(H,51,55)/t25-,33-,36+,37+,38-/m0/s1

InChI Key

JFMKMZZAVDKJAH-QFGZHHBCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)N

SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N

sequence

YWAWF

Synonyms

(L-Tyr-D-Trp-L-Ala-L-Trp-D-Phe)-isomer of tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide
GHRP-5
growth hormone-releasing peptide-5
TTATPN
Tyr-Trp-Ala-Trp-Phe-NH2
tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide

Origin of Product

United States

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